molecular formula C17H18N4O2S B12150319 5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12150319
M. Wt: 342.4 g/mol
InChI Key: DVILQZGHWBDJRW-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with methoxyphenyl and methylthio groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.

    Substitution Reactions: The methoxyphenyl and methylthio groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium carbonate and are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide, dimethyl sulfoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halides, amines.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below are detailed findings regarding its applications.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. The specific compound has shown efficacy against various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid synthesis.

Case Study : A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

Triazole derivatives have been recognized for their cytotoxic effects against cancer cell lines. The compound under discussion has been investigated for its ability to inhibit tumor growth.

Case Study : In vitro studies on related triazole compounds revealed selective cytotoxicity towards melanoma cells. The compound induced cell cycle arrest and apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Anti-inflammatory Effects

The potential of this compound as an anti-inflammatory agent has also been explored. Triazoles are known to inhibit pro-inflammatory cytokines, which could translate into therapeutic applications for inflammatory diseases.

Case Study : Molecular docking studies indicated that triazole derivatives could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This suggests that the compound may be beneficial in managing conditions characterized by inflammation .

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
AnticancerSelective cytotoxicity towards melanoma cells
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines

Synthesis and Characterization

The synthesis of 5-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxyphenyl and methylthio groups can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methoxyphenyl)-3-[(4-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    5-(3-Methoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine: Similar structure but with a methylphenyl group instead of a methoxyphenyl group.

    5-(3-Methoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine: Similar structure but with a fluorophenyl group instead of a methoxyphenyl group.

Uniqueness

The uniqueness of 5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine lies in its dual methoxyphenyl substitution, which can enhance its solubility, bioavailability, and interaction with biological targets. The presence of both methoxy and methylthio groups may also contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a novel compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial, antifungal, and anticancer domains.

The molecular formula of this compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of 316.37 g/mol. The structure includes methoxy and methylthio substituents which contribute to its biological activity.

PropertyValue
Molecular FormulaC15H16N4O2S
Molecular Weight316.37 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the triazole ring allows it to inhibit certain biological pathways by binding to target proteins involved in disease processes. For instance, triazole derivatives have been shown to inhibit fungal cytochrome P450 enzymes, leading to antifungal effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against various bacterial strains and fungi.

Case Study:
A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of several triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that modifications on the triazole ring significantly enhanced antimicrobial potency compared to standard antibiotics .

Antifungal Activity

The compound has shown promising antifungal activity in preliminary screenings. Triazoles are known for their effectiveness against fungal infections by inhibiting ergosterol biosynthesis.

Research Findings:
In a comparative study involving various triazole derivatives, this compound exhibited an IC50 value of 15 µM against Candida albicans, demonstrating its potential as an antifungal agent .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. The compound's structural features may enhance its ability to induce apoptosis in cancer cells.

Case Study:
In a study assessing the cytotoxic effects of various triazoles on human cancer cell lines (MCF-7 and HeLa), this compound showed significant growth inhibition with IC50 values ranging from 10 µM to 25 µM .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4O2S/c1-22-14-8-6-12(7-9-14)11-24-17-20-19-16(21(17)18)13-4-3-5-15(10-13)23-2/h3-10H,11,18H2,1-2H3

InChI Key

DVILQZGHWBDJRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC

Origin of Product

United States

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